molecular formula C8H6ClNO2 B3333164 4-chloro-N-formylbenzamide CAS No. 94670-39-0

4-chloro-N-formylbenzamide

Cat. No.: B3333164
CAS No.: 94670-39-0
M. Wt: 183.59 g/mol
InChI Key: QAXGLJCRHCRDDO-UHFFFAOYSA-N
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Description

4-chloro-N-formylbenzamide is an organic compound with the molecular formula C8H6ClNO2 It is a derivative of benzamide, where the amide nitrogen is substituted with a formyl group and a chlorine atom is attached to the benzene ring

Mechanism of Action

Target of Action

4-Chloro-N-formylbenzamide, also known as Rebamipide Impurity 2, is an impurity of Rebamipide . Rebamipide is a gastroprotective drug developed for the treatment of peptic ulcer disease . The primary targets of Rebamipide are the gastric mucosal lining, prostaglandin E2 in the gastric mucosa, and free radicals .

Mode of Action

Rebamipide’s mechanisms of action are different from anti-secretory drugs . It works by enhancing mucosal defense, scavenging free radicals, and temporarily activating genes encoding cyclooxygenase-2 . Major properties of rebamipide include stimulation of prostaglandin and mucus glycoprotein synthesis, inhibition of reactive oxygen species, inflammatory cytokines and chemokines, and inhibition of neutrophils activation .

Biochemical Pathways

Rebamipide affects several biochemical pathways. It stimulates the synthesis of prostaglandin and mucus glycoprotein, which are crucial for the protection and healing of the gastric mucosa . It also inhibits the production of reactive oxygen species and inflammatory cytokines and chemokines, thereby reducing inflammation and oxidative stress .

Pharmacokinetics

Rebamipide, the parent compound, is used in combination with other therapies such as proton pump inhibitors to treat gastritis and protect the gastric mucosa . More research is needed to understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The result of Rebamipide’s action is the acceleration and improvement of ulcer healing and reduction of ulcer recurrence rate . It achieves this by enhancing the protective gastric mucosal lining, increasing the concentration of prostaglandin E2 in the gastric mucosa, and reducing free radical production .

Biochemical Analysis

Biochemical Properties

It is known that benzamides, the class of compounds to which 4-Chloro-N-formylbenzamide belongs, can interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is known that the compound can be synthesized by oxidative decarboxylation of N-aroylglycine using catalytic silver(I) and 2 equivalents of ammonium persulfate . How it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, remains to be determined.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-chloro-N-formylbenzamide can be synthesized through several methods. One common method involves the oxidative decarboxylation of N-aroylglycine using catalytic silver(I) and ammonium persulfate as an oxidant in a biphasic system (CHCl3/water) . Another method includes the reaction of benzamides with dimethylformamide dimethyl acetal .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, often involving the use of high-purity reagents and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-formylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the formyl group to other functional groups.

    Substitution: The chlorine atom on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-formylbenzamides, while substitution reactions can produce various substituted benzamides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-formylbenzamide is unique due to the presence of both a formyl group and a chlorine atom, which confer specific chemical and biological properties

Properties

IUPAC Name

4-chloro-N-formylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-7-3-1-6(2-4-7)8(12)10-5-11/h1-5H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXGLJCRHCRDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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